Heptadecan-9-yl 8-((4-(heptyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((4-(heptyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is a complex lipid molecule. It is primarily used in the synthesis of lipid nanoparticles, which are crucial in various scientific and industrial applications, including drug delivery systems and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((4-(heptyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate involves multiple steps. The process typically starts with the esterification of heptadecan-9-ol with octanoic acid to form heptadecan-9-yl octanoate. This intermediate is then reacted with 4-(heptyloxy)-4-oxobutylamine and 2-hydroxyethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and amidation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((4-(heptyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Heptadecan-9-yl 8-((4-(heptyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex lipid molecules.
Biology: Employed in the formulation of lipid nanoparticles for gene delivery and vaccine development.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and stability of therapeutic agents.
Industry: Applied in the production of specialized coatings and materials
Mechanism of Action
The compound exerts its effects primarily through its role in lipid nanoparticles. These nanoparticles facilitate the delivery of therapeutic agents by encapsulating them and protecting them from degradation. The molecular targets and pathways involved include cellular uptake mechanisms and endosomal escape pathways, which ensure the efficient release of the therapeutic agents into the target cells .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((6-oxo-6-(undecyloxy)hexyl)(2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((8-((3-butylheptanoyl)oxy)octyl)(2-hydroxyethyl)amino)octanoate .
Uniqueness
Heptadecan-9-yl 8-((4-(heptyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific functional groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in lipid nanoparticle synthesis and drug delivery systems .
Properties
Molecular Formula |
C38H75NO5 |
---|---|
Molecular Weight |
626.0 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[(4-heptoxy-4-oxobutyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C38H75NO5/c1-4-7-10-13-16-21-27-36(28-22-17-14-11-8-5-2)44-38(42)29-23-18-15-19-24-31-39(33-34-40)32-26-30-37(41)43-35-25-20-12-9-6-3/h36,40H,4-35H2,1-3H3 |
InChI Key |
AWKZXBWMVGHCNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCC(=O)OCCCCCCC)CCO |
Origin of Product |
United States |
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